molecular formula C7H5BrClFO B13210410 2-Bromo-4-(chloromethoxy)-1-fluorobenzene

2-Bromo-4-(chloromethoxy)-1-fluorobenzene

Cat. No.: B13210410
M. Wt: 239.47 g/mol
InChI Key: MHWFSCTXJBAVFI-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethoxy)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethoxy)-1-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-(chloromethoxy)-1-fluorobenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethoxy)-1-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(chloromethoxy)-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethoxy)-1-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzaldehyde: Similar in structure but with an aldehyde group instead of a chloromethoxy group.

    2-Bromo-4-chloroacetophenone: Contains a carbonyl group instead of a fluorine atom.

    2-Bromo-4-chlorophenol: Has a hydroxyl group instead of a chloromethoxy group.

Uniqueness

2-Bromo-4-(chloromethoxy)-1-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex organic molecules .

Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

2-bromo-4-(chloromethoxy)-1-fluorobenzene

InChI

InChI=1S/C7H5BrClFO/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,4H2

InChI Key

MHWFSCTXJBAVFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCl)Br)F

Origin of Product

United States

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